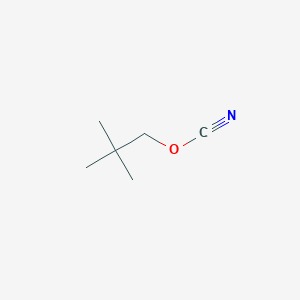
1,3,5-Triclorobenceno-d3
Descripción general
Descripción
1,3,5-Trichlorobenzene-d3: is a deuterated form of 1,3,5-trichlorobenzene, an organochlorine compound. The molecular formula for 1,3,5-Trichlorobenzene-d3 is C6D3Cl3, and it has a molecular weight of 184.47 g/mol . This compound is characterized by the substitution of three hydrogen atoms with deuterium atoms, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
1,3,5-Trichlorobenzene-d3 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a standard in NMR spectroscopy to study the structure and dynamics of organic molecules.
Biology: It serves as a tracer in metabolic studies to understand the pathways and mechanisms of various biological processes.
Medicine: It is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Mecanismo De Acción
Target of Action
The primary target of 1,3,5-Trichlorobenzene-d3 is Camphor 5-monooxygenase . This enzyme is found in Pseudomonas putida, a bacterium known for its diverse metabolism and its ability to degrade pollutants .
Mode of Action
It is known to interact with its target, camphor 5-monooxygenase
Biochemical Pathways
It has been reported that bacteria from sediments in germany and vietnam can transform hexachlorobenzene and 1,3,5-trichlorobenzene to monochlorobenzene . This suggests that 1,3,5-Trichlorobenzene-d3 may be involved in the reductive dechlorination pathway.
Result of Action
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3,5-Trichlorobenzene-d3. For instance, it has been reported that the compound is persistent under both aerobic and anaerobic conditions . Furthermore, it is known to rapidly volatilize and strongly adsorb to organic matter when present in the soil .
Análisis Bioquímico
Biochemical Properties
It is known that it has a molecular weight of 184.47 and exists as a solid at room temperature . The isotopic purity is 98 atom % D .
Cellular Effects
It has been found that bacteria from sediments in Germany and Vietnam can transform 1,3,5-Trichlorobenzene into monochlorobenzene . This suggests that 1,3,5-Trichlorobenzene-d3 may also be metabolized by certain types of bacteria.
Molecular Mechanism
It is known that it has a molecular formula of C6D3Cl3 .
Temporal Effects in Laboratory Settings
It is known that it has a boiling point of 208 °C .
Metabolic Pathways
It is known that 1,3,5-Trichlorobenzene can be transformed into monochlorobenzene by certain types of bacteria , suggesting that 1,3,5-Trichlorobenzene-d3 may undergo similar transformations.
Subcellular Localization
It is known that it exists as a solid at room temperature , suggesting that it may be found in the cytoplasm or within cellular organelles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,5-Trichlorobenzene-d3 is typically synthesized through the Sandmeyer reaction, starting from 3,5-dichloroaniline . The reaction involves the diazotization of 3,5-dichloroaniline followed by the replacement of the diazonium group with chlorine using copper(I) chloride as a catalyst.
Industrial Production Methods: Industrial production of 1,3,5-Trichlorobenzene-d3 involves the same Sandmeyer reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes careful control of temperature, pressure, and the concentration of reagents to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Trichlorobenzene-d3 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in 1,3,5-Trichlorobenzene-d3 can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated benzoic acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of compounds like 1,3,5-trihydroxybenzene.
Reduction: Formation of compounds like 1,3-dichlorobenzene.
Oxidation: Formation of compounds like 1,3,5-trichlorobenzoic acid.
Comparación Con Compuestos Similares
- 1,2,4-Trichlorobenzene-d3
- 1,3-Dichlorobenzene-d4
- Chlorobenzene-d5
- 1,2-Dichlorobenzene-d4
Comparison: 1,3,5-Trichlorobenzene-d3 is unique due to its symmetrical structure and the presence of three chlorine atoms at the 1, 3, and 5 positions. This symmetry provides distinct physical and chemical properties compared to other isomers like 1,2,4-trichlorobenzene-d3, which has chlorine atoms at different positions. The deuterium labeling in 1,3,5-Trichlorobenzene-d3 enhances its stability and makes it particularly useful in NMR spectroscopy .
Propiedades
IUPAC Name |
1,3,5-trichloro-2,4,6-trideuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEFYDZQGKAQCN-CBYSEHNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483757 | |
| Record name | 1,3,5-Trichlorobenzene-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-60-3 | |
| Record name | 1,3,5-Trichlorobenzene-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1198-60-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does deuteration in 1,3,5-Trichlorobenzene-d3 contribute to its spectroscopic analysis?
A2: Deuteration, the replacement of hydrogen atoms with deuterium, plays a crucial role in the spectroscopic analysis of 1,3,5-Trichlorobenzene-d3. By comparing the spectra of 1,3,5-Trichlorobenzene and its deuterated counterpart, researchers can identify specific vibrational modes associated with the C-H and C-D bonds. This isotopic substitution leads to shifts in vibrational frequencies, aiding in the assignment of vibrational modes and providing insights into the molecular structure and symmetry of the compound [].
Q2: What is the significance of studying deuterium quadrupole coupling in 1,3,5-Trichlorobenzene-d3?
A3: Research on deuterium quadrupole coupling in solid 1,3,5-Trichlorobenzene-d3 provides valuable information about the electronic environment surrounding the deuterium atoms [, ]. These studies help in understanding the nature of chemical bonding and the distribution of electron density within the molecule. While no systematic trends were observed in the reported studies, further investigation of deuterium quadrupole coupling parameters could contribute to a deeper understanding of the molecular properties of 1,3,5-Trichlorobenzene-d3 and related compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















